7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione
Description
7-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-ethyl group and a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 3,4-dimethoxyphenyl group may contribute to receptor binding via π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-4-24-19(25)13-7-5-12(9-14(13)21-20(24)26)18-22-17(23-29-18)11-6-8-15(27-2)16(10-11)28-3/h5-10H,4H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDRNGFEMZPZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinazoline Skeleton
The quinazoline-2,4-dione scaffold is typically synthesized via cyclization reactions using anthranilic acid derivatives. In a representative procedure, anthranilic acid (2-aminobenzoic acid) reacts with urea or thiourea under high-temperature conditions to form the bicyclic structure. For 3-ethyl substitution, post-cyclization alkylation is employed.
Example Protocol
- Cyclization : A mixture of 2-amino-4-chlorobenzoic acid (11.6 mmol) and urea (46.6 mmol) is heated at 200°C for 1 hour, yielding 7-chloroquinazoline-2,4(1H,3H)-dione in quantitative yield.
- Alkylation : The 3-position is functionalized using ethylating agents. For instance, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives are alkylated with chloroethylamine in acetone using potassium carbonate (K₂CO₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. Reaction conditions involve heating at reflux for 8–10 hours, followed by purification via column chromatography (chloroform/methanol, 50:0.2 v/v).
Key Data
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Urea, 200°C, 1 hour | 100% | |
| Alkylation | Chloroethylamine, K₂CO₃, DBU, acetone, reflux | 68–75% |
Synthesis of the 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Moiety
Amidoxime Formation
The 1,2,4-oxadiazole ring is constructed from amidoxime intermediates. 3,4-Dimethoxybenzaldehyde is converted to the corresponding nitrile via Strecker synthesis, followed by reaction with hydroxylamine hydrochloride to form the amidoxime.
Example Protocol
- Nitrile Synthesis : 3,4-Dimethoxybenzaldehyde reacts with aqueous ammonia and iodine in tetrahydrofuran (THF) for 2–3 hours, yielding 3,4-dimethoxybenzonitrile (76–80%).
- Amidoxime Formation : The nitrile is refluxed with hydroxylamine hydrochloride and sodium carbonate in methanol for 12–18 hours, forming the amidoxime.
Oxadiazole Cyclization
The amidoxime undergoes cyclization with a carbonyl source. Chloroacetyl chloride is used to form a benzimidamide intermediate, which is thermally cyclized in toluene to yield the 1,2,4-oxadiazole.
Key Data
Coupling of Quinazoline and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
The 7-position of the quinazoline-2,4-dione core is functionalized with the oxadiazole group via a nucleophilic substitution reaction. A halogen atom (e.g., chlorine) at the 7-position is displaced by the oxadiazole’s nitrogen nucleophile.
Example Protocol
- Activation : The 7-chloroquinazoline derivative is treated with a base (e.g., DBU) to deprotonate the oxadiazole’s nitrogen.
- Coupling : The activated oxadiazole reacts with 7-chloro-3-ethylquinazoline-2,4(1H,3H)-dione in dimethyl sulfoxide (DMSO) at 100°C for 24 hours.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethyl sulfoxide | |
| Temperature | 100°C | |
| Reaction Time | 24 hours | |
| Catalyst | DBU |
Optimization and Purification
Chromatographic Purification
Final purification is achieved using silica gel column chromatography with chloroform/methanol gradients (e.g., 50:0.2 v/v). High-performance liquid chromatography (HPLC) or recrystallization (ethanol/dioxane) ensures >95% purity.
Analytical Validation
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra confirm substituent positions (e.g., ethyl group δ 1.2–1.4 ppm, methoxy groups δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 451.2).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps
| Step | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Quinazoline Alkylation | 68–75% | High regioselectivity | Requires chromatographic purification |
| Oxadiazole Cyclization | 85–90% | Scalable, mild conditions | Sensitive to moisture |
| Coupling Reaction | 60–70% | Compatible with diverse electrophiles | Long reaction time |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to a wide range of substituted quinazoline and oxadiazole derivatives.
Scientific Research Applications
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring may contribute to the compound’s ability to form stable complexes with metal ions, which can be important in its biological activity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological and chemical properties.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Derivatives
Several structurally related compounds have been synthesized and characterized, offering insights into the uniqueness of the target molecule:
2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (10b)
- Core Structure : Thiazolo[3,2-a]pyrimidine-dione fused with a thiophene ring.
- Key Differences : Replaces the quinazoline-dione core with a thiazolo-pyrimidine system and introduces a thiophene substituent.
- Physicochemical Data :
- Melting point: 120–122°C .
- IR peaks: 1712 cm⁻¹ (C=O stretch), 1674 cm⁻¹ (C=O stretch) .
- Yield: 83% .
- Significance : The thiophene and thiazolo-pyrimidine systems may enhance aromatic stacking interactions compared to the oxadiazole-quinazoline hybrid in the target compound.
Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., 2-(3,4-dimethoxyphenyl)-9-ethyl-7-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Core Structure: Pyrido-pyrimidinone scaffold with a 3,4-dimethoxyphenyl group. Key Differences: Lacks the oxadiazole ring but incorporates a tetrahydropyridine moiety, which may improve solubility . Significance: The ethyl substituent at position 9 mirrors the ethyl group in the target compound, suggesting shared strategies for modulating lipophilicity .
Coumarin-Benzodiazepine Hybrids (e.g., compounds 4g and 4h)
- Core Structure : Coumarin fused with benzodiazepine or benzoxazepine.
- Key Differences : Entirely distinct core structures but retain the 3,4-dimethoxyphenyl motif.
- Significance : Highlights the versatility of the 3,4-dimethoxyphenyl group in diverse pharmacophores, though the target compound’s oxadiazole-quinazoline hybrid may offer superior metabolic stability .
Pharmacological and Physicochemical Comparisons
Key Observations :
- The 3-ethyl group on the quinazoline core may improve lipophilicity compared to methyl-substituted analogues (e.g., pyrido-pyrimidinones in ).
- The absence of a thiophene or tetrazole ring (as in 10b and 4g/4h) could reduce off-target interactions, enhancing selectivity .
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies?
Q. Tables for Quick Reference
| Key Reaction Conditions | Optimal Parameters | Reference |
|---|---|---|
| Cyclocondensation (oxadiazole formation) | POCl₃, 110°C, 4h | |
| Alkylation (3-ethyl group) | K₂CO₃, DMF, 80°C, 12h | |
| Purification | Silica gel (EtOAc/Hexane, 3:7) |
| Biological Activity | Assay Type | Reference |
|---|---|---|
| Antimicrobial (MIC) | Broth microdilution (CLSI M07-A11) | |
| Cytotoxicity (IC₅₀) | MTT assay (72h incubation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
